GRP (human)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

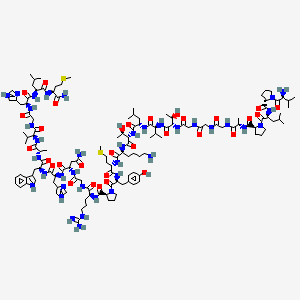

Gastrin-releasing peptide (GRP) is a regulatory neuropeptide encoded by the GRP gene in humans. It plays a crucial role in various physiological and pathophysiological processes. GRP stimulates the release of gastrin from the G cells of the stomach, which in turn regulates gastric acid secretion and enteric motor function. This peptide is involved in numerous functions of the gastrointestinal and central nervous systems, including the release of gastrointestinal hormones, smooth muscle cell contraction, and epithelial cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GRP involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of GRP typically involves recombinant DNA technology. The GRP gene is inserted into an expression vector, which is then introduced into a host cell (e.g., Escherichia coli). The host cells are cultured, and the expressed GRP is harvested and purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: GRP undergoes various chemical reactions, including:

Oxidation: GRP can be oxidized to form disulfide bonds between cysteine residues, stabilizing its structure.

Reduction: Disulfide bonds in GRP can be reduced to free thiol groups.

Substitution: Amino acid residues in GRP can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products:

Oxidized GRP: Contains disulfide bonds.

Reduced GRP: Contains free thiol groups.

Mutant GRP: Contains substituted amino acids .

Scientific Research Applications

GRP has a wide range of scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in regulating gastrointestinal and central nervous system functions.

Medicine: Explored as a potential therapeutic target for various diseases, including cancer. GRP receptors are overexpressed in several types of cancer, making them a target for diagnostic imaging and targeted therapy.

Industry: Utilized in the development of radiolabeled peptides for cancer imaging and therapy .

Mechanism of Action

GRP exerts its effects by binding to the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor. Upon binding, GRP activates the receptor, leading to the activation of downstream signaling pathways, including the phospholipase C (PLC) pathway. This results in the release of intracellular calcium ions and the activation of protein kinase C (PKC), which ultimately leads to the release of gastrin and other gastrointestinal hormones. GRP also plays a role in the perception of prurient stimuli and the transmission of itch signals in the spinal cord .

Comparison with Similar Compounds

GRP is part of the bombesin-like peptide family, which includes several similar compounds:

Neuromedin C: A shorter peptide derived from the same precursor as GRP, with similar biological activities.

Bombesin: An amphibian peptide with high affinity for GRPR, used as a model for studying GRP function.

Neuromedin B: Another member of the bombesin-like peptide family, with distinct receptor binding properties.

Uniqueness of GRP: GRP is unique in its ability to stimulate the release of gastrin and regulate gastric acid secretion. Its role in cancer biology, particularly in the overexpression of GRPR in various cancers, makes it a valuable target for diagnostic and therapeutic applications .

Properties

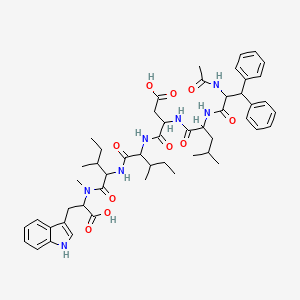

Molecular Formula |

C130H204N38O31S2 |

|---|---|

Molecular Weight |

2859.4 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139)/t71-,72-,73+,74+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,103-,104-,105-,106-,107-/m0/s1 |

InChI Key |

PUBCCFNQJQKCNC-XKNFJVFFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Benzofuran-7-yl-piperazin-1-yl)-ethyl]-4-fluoro-benzamide](/img/structure/B10781456.png)

![N-[(6-methoxy-1,3,4,5-tetrahydrobenzo[cd]indol-3-yl)methyl]acetamide](/img/structure/B10781464.png)

![[Phe8psi-(CH2NH)arg9]-bradykinin](/img/structure/B10781478.png)

![Propan-2-yl 6-methyl-4-[(8-oxo-1,7-diazacyclotridec-9-yl)carbamoyl]-3-sulfanylheptanoate](/img/structure/B10781485.png)

![2-(2,2-dimethylpropyl)-N-[2-hydroxy-3-[[3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-phenylbutyl]-N'-pentan-3-ylbutanediamide](/img/structure/B10781491.png)

![4,8-Dimethyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one](/img/structure/B10781498.png)

![[(7S)-2,15,17-trihydroxy-28-(6-hydroxy-2-methyloxan-3-yl)imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B10781503.png)

![2-[7-[(2-Amino-3-sulfanylpropanoyl)amino]heptanoylamino]-4-methylsulfanylbutanoic acid](/img/structure/B10781519.png)

![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B10781533.png)

![N-[12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methylidene]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide](/img/structure/B10781536.png)

![1-methyl-8-(2-methylimidazol-1-yl)-7-nitro-5H-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B10781555.png)